(4S)-4-Fluoro-D-glutamine

Tumor Cell Uptake Stereochemical Selectivity Glutamine Transporter Recognition

This single stereoisomer (isomer 3, (2R,4S)) is the definitive D-enantiomer negative control for ASCT2-mediated uptake assays. Its unique C2 (R) and C4 (S) chiral configuration ensures minimal recognition by mammalian amino acid transporters, establishing a critical non-specific binding baseline to validate L-isomer PET tracer data. Essential for cGMP reference standard identity testing via chiral HPLC. Procure with confidence to ensure stereochemical purity in your comparative studies.

Molecular Formula C5H9FN2O3
Molecular Weight 164.14 g/mol
Cat. No. B13441230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Fluoro-D-glutamine
Molecular FormulaC5H9FN2O3
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)N)F
InChIInChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1
InChIKeyPGEYFCBAWGQSGT-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Fluoro-D-glutamine: Stereochemically Defined Fluorinated Glutamine Probe for Metabolic Research and Analytical Reference Applications


(4S)-4-Fluoro-D-glutamine (also designated (2R,4S)-4-fluoroglutamine, isomer 3) is a single stereoisomer of 4-fluoroglutamine belonging to the class of fluorinated amino acid analogs. It is one of four possible diastereomers generated by the two chiral centers at C2 and C4 of the glutamine backbone [1]. Unlike the L-enantiomeric isomers (2S,4R and 2S,4S) that serve as PET tracer candidates, this D-enantiomer exhibits markedly reduced recognition by mammalian amino acid transporters and glutamine-utilizing enzymes, establishing its distinct utility as a negative control probe, an analytical reference standard, and a tool for stereochemical selectivity studies [1][2].

Why Racemic or Alternative 4-Fluoroglutamine Isomers Cannot Substitute for (4S)-4-Fluoro-D-glutamine in Analytical and Stereochemical Selectivity Studies


The four stereoisomers of 4-fluoroglutamine exhibit profoundly divergent biological behaviors that preclude their interchangeability. The C2 configuration (2S = L; 2R = D) is the dominant determinant of cellular uptake via system ASC/ASCT2 transporters, with only the 2S (L-) isomers demonstrating high tumor cell accumulation [1]. Within the D-series, the C4 configuration further distinguishes isomer 3 (2R,4S) from isomer 4 (2R,4R) in enzymatic recognition and chromatographic retention [1][2]. Procuring a stereochemically undefined mixture or the incorrect single isomer for use as an analytical reference standard or negative control invalidates comparative experiments, as even minor stereochemical contamination alters HPLC retention times, enzyme kinetic parameters, and cell uptake readouts [1][3].

Head-to-Head Quantitative Evidence: (4S)-4-Fluoro-D-glutamine [(2R,4S)-4-FGln] Versus Closest Analogs


Tumor Cell Uptake: (2R,4S)-4-FGln vs. (2S,4R)-4-FGln in 9L Gliosarcoma and SF188-Bcl-xL Glioblastoma Cells

In direct head-to-head cell uptake assays using both 9L and SF188-Bcl-xL tumor cell lines, the D-enantiomer isomers 3 (2R,4S) and 4 (2R,4R) displayed drastically lower uptake compared to the L-enantiomer isomers 1 (2S,4R) and 2 (2S,4S). The L-isomers exhibited high, sustained uptake similar to [³H]-L-glutamine, while the D-isomers showed markedly reduced intracellular accumulation under identical conditions [1]. This stereochemical dependence confirms that the 2R (D) configuration at the α-carbon is incompatible with efficient recognition by the system ASC/ASCT2 glutamine transporters that mediate tumor cell uptake [1].

Tumor Cell Uptake Stereochemical Selectivity Glutamine Transporter Recognition

Enzymatic Substrate Discrimination: (2S,4S)-4-FGln vs. (2S,4R)-4-FGln with Glutamine Transaminase K (GTK/KAT I)

Enzymological profiling revealed a stark stereochemical dependence of glutamine-utilizing enzymes. (2S,4S)-4-FGln was found to be an excellent substrate of glutamine transaminase K (GTK/KAT I), with activity comparable to natural L-glutamine (Gln ≈ (2S,4S)-4-FGln >> (2S,4R)-4-FGln). In contrast, (2S,4R)-4-FGln was a poor substrate of GTK/KAT I [1]. Both 4-FGln diastereomers were poor substrates of glutamine transaminase L and α-aminoadipate aminotransferase compared to L-glutamine. With glutaminase (short form), the rank order was: L-glutamate > (2S,4S)-4-FGln >> (2S,4R)-4-FGln [1].

Enzyme Kinetics Glutamine Transaminase K Stereochemical Substrate Specificity

Chiral HPLC Retention Time: (2S,4R)-4-FGln vs. (2R,4R)-4-FGln as Analytical Differentiator

Under standardized chiral HPLC conditions, the four stereoisomers of 4-fluoroglutamine elute with distinctly different retention times, enabling unambiguous identification and purity verification. The (2S,4R) isomer elutes at approximately 11 minutes, while the (2R,4R) isomer elutes at approximately 18 minutes under the same conditions . The JACS 2011 paper further demonstrated baseline resolution of all four ¹⁸F-labeled isomers using a Chiral Chirex 3126 (D-penicillamine) column with 1 mM CuSO₄ mobile phase, where each isomer produced a distinct peak that co-eluted with its corresponding non-radioactive 'cold' standard [1].

Chiral HPLC Analytical Reference Standard Stereoisomer Resolution

Tumor-to-Background Imaging Contrast: ¹⁸F-(2S,4R)-4-FGln vs. ¹⁸F-FDG in Orthotopic Glioma Models

Although ¹⁸F-FDG is the most widely used clinical PET tracer, it is ineffective for glioma imaging because the high basal glucose metabolism of normal brain tissue yields tumor-to-background ratios of approximately 1:1, obscuring tumor delineation. In contrast, ¹⁸F-(2S,4R)-4-fluoroglutamine PET imaging in orthotopic glioma models demonstrated tumor-to-background ratios of 4:1 to 6:1, with minimal uptake in surrounding healthy brain tissue [1]. In a clinical study of human glioma patients, ¹⁸F-(2S,4R)-4-FGln PET showed tumor-to-brain ratios exceeding 3.7 in clinically progressive tumors versus minimal specific uptake in stable tumors [2].

PET Imaging Glioma Tumor-to-Background Ratio ¹⁸F-FDG Comparator

Synthesis Scalability and Optical Purity: Single Diastereomer Production with ≥98% Diastereomeric Excess

The patented synthetic route (US 8,747,809 B2) enables preparation of each of the four 4-fluoroglutamine single diastereomers with a diastereomeric excess of at least 80%, preferably ≥90%, and most preferably ≥98% [1]. The method exploits a Passerini three-component reaction to assemble the glutamine skeleton, followed by diastereomer separation via flash chromatography, tosylation, and a 'neutralized' TASF fluorination step that minimizes epimerization at the C2 position [1][2]. The D-glutamine-derived isomers 3 (2R,4S) and 4 (2R,4R) are prepared from D-aspartic acid derivative B in comparable yields to the L-series, with absolute configuration confirmed by X-ray crystallography [1][2].

Stereoselective Synthesis Diastereomeric Excess Passerini Reaction Process Chemistry

Glutamine Synthetase Inhibition by 4-FGlu Diastereomers: Both (2S,4S)- and (2S,4R)-4-FGlu as Strong Inhibitors

Both diastereomers of 4-fluoroglutamate (4-FGlu), the primary metabolite of 4-FGln, were found to be poor substrates but strong inhibitors of sheep brain glutamine synthetase, with comparable inhibitory potency between the two diastereomers (Glu > (2S,4S)-4-FGlu ≈ (2S,4R)-4-FGlu) [1]. This finding is relevant because intracellular conversion of 4-FGln to 4-FGlu by glutaminase could generate a metabolite that inhibits glutamine synthetase, potentially altering cellular glutamine pools. While this data is for the L-series 4-FGlu diastereomers, it informs the metabolic framework within which the D-series isomers operate, as the D-isomers are expected to undergo minimal intracellular conversion due to poor transporter-mediated uptake [1][2].

Glutamine Synthetase Enzyme Inhibition 4-Fluoroglutamate Metabolic Stability

Procurement-Driven Application Scenarios for (4S)-4-Fluoro-D-glutamine in Academic, Clinical, and Industrial Settings


Stereochemically Defined Negative Control for Glutamine Transporter Uptake Assays

When screening novel glutamine transporter inhibitors or evaluating ASCT2-mediated uptake in tumor cell lines, (4S)-4-Fluoro-D-glutamine serves as an ideal negative control. Its D-configuration at C2 prevents recognition by system ASC/ASCT2 transporters, producing minimal intracellular accumulation that defines the non-specific binding baseline [1]. This enables researchers to distinguish transporter-mediated from passive uptake of the corresponding L-isomer PET tracer candidates with validated stereochemical purity [1].

Cold Reference Standard for GMP Radiopharmaceutical Production of ¹⁸F-(2S,4R)-4-Fluoroglutamine

Current Good Manufacturing Practice (cGMP) production of ¹⁸F-(2S,4R)-4-FGln for clinical PET imaging requires a chemically identical non-radioactive reference standard for identity confirmation and radiochemical purity testing by chiral HPLC [1][2]. The (4S)-4-Fluoro-D-glutamine, as a distinct single stereoisomer with a unique retention time, enables unambiguous peak assignment and quantification of stereochemical purity in the final radiopharmaceutical product, a requirement for regulatory batch release [1][2].

Active Site Topology Mapping of Glutamine-Utilizing Enzymes

The four stereoisomers of 4-fluoroglutamine, including (4S)-4-Fluoro-D-glutamine, provide a complete set of probes for mapping the active site topology of glutaminase, glutamine transaminases, and glutamine synthetase. The differential substrate activities of each diastereomer—ranging from excellent substrate (e.g., (2S,4S)-4-FGln with GTK/KAT I) to poor substrate (e.g., (2S,4R)-4-FGln with GTK/KAT I)—reveal steric constraints within enzyme active sites that are not discernible using natural L-glutamine alone [1]. The D-series isomers further probe the stereochemical requirements at the C2 position that govern substrate recognition [1][2].

Metabolic Stability Comparison Studies in Tumor Cell Lines

In experiments designed to distinguish transporter-mediated cellular entry from intracellular metabolic trapping, (4S)-4-Fluoro-D-glutamine provides the critical control condition. Because the D-isomers show negligible transporter-mediated uptake into tumor cells, any residual cell-associated signal can be attributed to passive diffusion or non-specific binding [1]. This is essential for interpreting the relative contributions of ASCT2 transport versus intracellular glutaminase-mediated conversion to 4-FGlu in determining the net PET signal observed with ¹⁸F-(2S,4R)-4-FGln [1][2]. The >60% conversion of intracellular L-isomer 4-FGln to 4-FGlu within 30 minutes underscores the importance of a valid negative control for isolating transport from metabolism [1].

Quote Request

Request a Quote for (4S)-4-Fluoro-D-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.